Morphine glucopyranuronide
Description
Morphine glucopyranuronide refers to the glucuronide conjugates of morphine, primarily morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). These metabolites are formed via the action of UDP-glucuronyltransferase (UGT) enzymes, which catalyze the attachment of glucuronic acid to morphine at the 3- or 6-position of its phenolic or alcohol group, respectively .
- Structural Features: The glucopyranuronide moiety increases the polarity of morphine, facilitating renal excretion. M3G and M6G differ in the site of glucuronidation, which critically influences their pharmacological activity .
- Pharmacological Role: While M6G retains analgesic activity via μ-opioid receptor binding, M3G lacks significant analgesic effects and may contribute to neuroexcitatory side effects (e.g., allodynia, myoclonus) .
- Toxicokinetics: Variability in the efflux of morphine and its glucuronides across the blood-brain barrier (BBB) via transporters like ABC1 (ATP-binding cassette subfamily B member 1) influences toxicity. Reduced efflux can lead to accumulation, exacerbating adverse effects .
Properties
CAS No. |
33086-26-9 |
|---|---|
Molecular Formula |
C23H27NO9 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(3S,6R)-6-[[(4R,4aR,7S,7aR)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15?,16-,17?,19?,20-,22+,23?/m0/s1 |
InChI Key |
GNJCUHZOSOYIEC-DCPMSZFHSA-N |
Isomeric SMILES |
CN1CCC23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6C(C([C@@H](C(O6)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphine glucopyranuronide involves the glucuronidation of morphine. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which facilitates the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the liver, where UGT enzymes are abundant.
Industrial Production Methods
Industrial production of this compound follows a similar pathway to its natural synthesis. The process involves the extraction of morphine from opium poppy plants, followed by enzymatic glucuronidation. This method ensures a high yield of the desired compound while maintaining the purity required for medical applications .
Chemical Reactions Analysis
Metabolic Formation via Glucuronidation
Morphine undergoes phase II metabolism through conjugation with glucuronic acid, catalyzed by uridine-diphospho-glucuronosyltransferase (UGT) enzymes. The reaction proceeds as:
-
M3G : Conjugation occurs at the phenolic 3-OH group, forming morphine-3-β-D-glucuronide.
-
M6G : Conjugation at the alcoholic 6-OH group yields morphine-6-β-D-glucuronide .
This regioselectivity is critical, as M6G retains potent μ-opioid receptor (MOR) agonist activity, while M3G lacks analgesic effects .
Enzymatic Pathways and Isoform Specificity
UGT isoforms exhibit distinct substrate preferences:
| Enzyme | Site of Glucuronidation | Metabolic Contribution |
|---|---|---|
| UGT2B7 | 3-OH and 6-OH | Primary pathway (>90%) |
| UGT1A3 | 3-OH only | Minor role (<10%) |
UGT2B7 is the dominant isoform in adults, while fetal metabolism favors sulfation over glucuronidation . Genetic polymorphisms in UGT2B7 significantly impact interindividual variability in morphine metabolism .
Chemical Stability and Degradation
Morphine glucuronides demonstrate pH-dependent stability:
-
Acidic conditions : M3G and M6G undergo hydrolysis to regenerate morphine, particularly during LC/MS analysis .
-
Neutral/alkaline conditions : Stable in biological matrices (e.g., urine, plasma) for >24 hours at 4°C .
Degradation pathways:
Pharmacological Consequences of Glucuronidation
| Metabolite | μ-Opioid Receptor Affinity (IC₅₀, nM) | Analgesic Potency |
|---|---|---|
| Morphine | 8.5 | Baseline (1×) |
| M3G | >10,000 | None |
| M6G | 2.1 | 10–100× morphine |
Drug Interaction Effects on Metabolic Reactions
UGT2B7 activity is inhibited by multiple drugs, altering glucuronidation kinetics:
| Inhibitor | % Inhibition (M3G/M6G) | Clinical Impact |
|---|---|---|
| Tamoxifen | 85–92% | Reduced analgesia, increased toxicity |
| Tricyclic antidepressants | 70–88% | Delayed morphine clearance |
| Diazepam | 65% | Elevated morphine plasma levels |
Concomitant use of these agents necessitates dose adjustments to avoid toxicity .
Excretion Profiles in Human Urine
Quantitative analysis of metabolites in cancer patients reveals significant variability :
| Patient | M3G (%) | M6G (%) | Morphine (%) |
|---|---|---|---|
| A | 100 | 14.1 | 3.93 |
| B | 100 | 30.3 | 13.9 |
| C | 100 | 26.3 | 14.9 |
M3G excretion consistently exceeds M6G (mean ratio 5:1), reflecting preferential 3-OH glucuronidation .
Synthetic and Analytical Challenges
Scientific Research Applications
Morphine glucopyranuronide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of opioids.
Biology: Researchers study its effects on cellular processes and its interactions with various biological molecules.
Medicine: It is extensively used in pain management research, particularly for understanding its analgesic properties and potential side effects.
Mechanism of Action
Morphine glucopyranuronide exerts its effects primarily through the activation of mu opioid receptors in the central nervous system. This activation leads to the inhibition of pain signals and provides potent analgesic effects. The compound has a higher affinity for these receptors compared to morphine, which contributes to its increased potency .
Comparison with Similar Compounds
Metabolic Pathways and Enzymes
Key Observations :
- Enzyme Specificity : UGT2B7 is central to the glucuronidation of morphine, codeine, hydromorphone, and oxymorphone. Genetic polymorphisms in UGTs may alter metabolite ratios and toxicity risks .
- Activity Differences : Only M6G retains significant opioid receptor affinity, unlike codeine-6-glucuronide, which is inactive. Hydromorphone and oxymorphone glucuronides are presumed inactive due to their parents' high potency .
Pharmacological and Toxicological Profiles
Key Comparisons :
- M3G vs. M6G : M6G’s analgesic efficacy is 2–4× higher than morphine, while M3G may antagonize opioid effects or induce hyperalgesia .
- Codeine-6-glucuronide vs. M3G/M6G : Codeine’s dual metabolic pathway (CYP2D6 to morphine; UGTs to codeine-6-glucuronide) introduces variability in efficacy/toxicity, unlike morphine’s direct glucuronidation .
Elimination and Transport
Key Findings :
- Renal impairment significantly affects morphine glucopyranuronide clearance, necessitating dose adjustments.
- ABC1 transporter polymorphisms may alter CNS exposure to M3G/M6G, influencing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
